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molecular formula C13H8F5NO2S B8716017 N-(2,4-Difluorophenyl)-4-(trifluoromethyl)benzenesulfonamide

N-(2,4-Difluorophenyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No. B8716017
M. Wt: 337.27 g/mol
InChI Key: ZWKCDYKVBRZMBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08129404B2

Procedure details

To 2,4-difluoro-phenylamine (1, 2.09 mL, 20.7 mmol) in 13.04 mL of dichloromethane, pyridine (0.522 mL, 6.45 mmol) was added and the mixture was stirred under nitrogen for 20 minutes. 4-Trifluoromethyl-benzenesulfonyl chloride (2, 5.00 g, 20.4 mmol) was added slowly and the reaction was stirred overnight. The reaction mixture was treated with 2 mL of 1 M hydrochloric acid in diethyl ether and allowed to sit for 1 hour. The solid precipitate was filtered off, and the filtrate was extracted with 1 N aqueous hydrochloric acid followed by brine. The organic portion was dried over magnesium sulfate, filtered and the filtrate was concentrated under vacuum. The resulting solid was treated with dichloromethane, and the solid was collected and dried to provide the desired compound as a white solid (3, 2.383 g).
Quantity
2.09 mL
Type
reactant
Reaction Step One
Quantity
0.522 mL
Type
reactant
Reaction Step One
Quantity
13.04 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[NH2:9].N1C=CC=CC=1.[F:16][C:17]([F:29])([F:28])[C:18]1[CH:23]=[CH:22][C:21]([S:24](Cl)(=[O:26])=[O:25])=[CH:20][CH:19]=1.Cl>ClCCl.C(OCC)C>[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[NH:9][S:24]([C:21]1[CH:20]=[CH:19][C:18]([C:17]([F:16])([F:28])[F:29])=[CH:23][CH:22]=1)(=[O:26])=[O:25]

Inputs

Step One
Name
Quantity
2.09 mL
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)N
Name
Quantity
0.522 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
13.04 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)S(=O)(=O)Cl)(F)F
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under nitrogen for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred overnight
Duration
8 (± 8) h
WAIT
Type
WAIT
Details
to sit for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solid precipitate was filtered off
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with 1 N aqueous hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic portion was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under vacuum
ADDITION
Type
ADDITION
Details
The resulting solid was treated with dichloromethane
CUSTOM
Type
CUSTOM
Details
the solid was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)NS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.383 g
YIELD: CALCULATEDPERCENTYIELD 34.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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